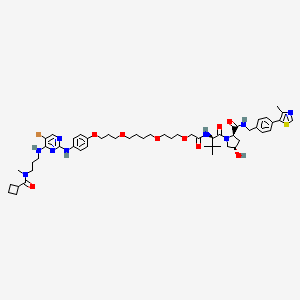
Tbk1 protac 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tbk1 protac 1 is a potent degrader of TANK-binding kinase 1 (TBK1), a serine/threonine kinase involved in various cellular processes, including inflammation, immune response, and cancer progression. This compound is part of the proteolysis-targeting chimera (PROTAC) class, which facilitates the degradation of target proteins by the ubiquitin-proteasome system .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tbk1 protac 1 involves the conjugation of a ligand for TBK1 with a ligand for an E3 ubiquitin ligase, typically von Hippel-Lindau (VHL) protein, through a linker. The synthetic route includes multiple steps:
Ligand Synthesis: The TBK1-targeting ligand and the VHL ligand are synthesized separately.
Linker Attachment: A suitable linker is attached to the TBK1 ligand.
Conjugation: The linker-TBK1 ligand is then conjugated to the VHL ligand to form the final PROTAC molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification .
Analyse Des Réactions Chimiques
Types of Reactions
Tbk1 protac 1 undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the linker moiety.
Reduction: Reduction reactions may occur at the TBK1 ligand.
Substitution: Substitution reactions can modify the functional groups on the ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Conditions vary depending on the functional group being substituted, but common reagents include alkyl halides and nucleophiles.
Major Products
The major products formed from these reactions are typically modified versions of this compound, with changes in functional groups that can alter its activity and specificity .
Applications De Recherche Scientifique
Tbk1 protac 1 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study protein degradation mechanisms.
Biology: Helps in understanding the role of TBK1 in cellular processes.
Medicine: Investigated for its potential in treating diseases such as cancer and autoimmune disorders by degrading TBK1.
Industry: Utilized in drug discovery and development for targeted protein degradation therapies.
Mécanisme D'action
Tbk1 protac 1 exerts its effects by binding to TBK1 and an E3 ubiquitin ligase, forming a ternary complex. This complex facilitates the ubiquitination of TBK1, marking it for degradation by the proteasome. The degradation of TBK1 disrupts its signaling pathways, leading to reduced inflammation and tumor growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tbk1 protac 3i: Another potent TBK1 degrader with similar selectivity and mechanism of action.
IKKε PROTAC: Targets IKKε, a kinase closely related to TBK1, for degradation.
Uniqueness
Tbk1 protac 1 is unique due to its high selectivity for TBK1 over other kinases, making it a valuable tool for studying TBK1-specific pathways and potential therapeutic applications .
Propriétés
Formule moléculaire |
C53H74BrN9O9S |
|---|---|
Poids moléculaire |
1093.2 g/mol |
Nom IUPAC |
(2R,4S)-1-[(2R)-2-[[2-[3-[4-[3-[4-[[5-bromo-4-[3-[cyclobutanecarbonyl(methyl)amino]propylamino]pyrimidin-2-yl]amino]phenoxy]propoxy]butoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C53H74BrN9O9S/c1-36-46(73-35-58-36)38-16-14-37(15-17-38)31-56-49(66)44-30-41(64)33-63(44)51(68)47(53(2,3)4)60-45(65)34-71-28-10-26-69-24-6-7-25-70-27-11-29-72-42-20-18-40(19-21-42)59-52-57-32-43(54)48(61-52)55-22-9-23-62(5)50(67)39-12-8-13-39/h14-21,32,35,39,41,44,47,64H,6-13,22-31,33-34H2,1-5H3,(H,56,66)(H,60,65)(H2,55,57,59,61)/t41-,44+,47-/m0/s1 |
Clé InChI |
QMGHHBHPDDAGGO-MJMCVWLSSA-N |
SMILES isomérique |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@H]3C[C@@H](CN3C(=O)[C@@H](C(C)(C)C)NC(=O)COCCCOCCCCOCCCOC4=CC=C(C=C4)NC5=NC=C(C(=N5)NCCCN(C)C(=O)C6CCC6)Br)O |
SMILES canonique |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCCOCCCCOCCCOC4=CC=C(C=C4)NC5=NC=C(C(=N5)NCCCN(C)C(=O)C6CCC6)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















